Ethyl formimidate
Overview
Description
Ethyl formimidate hydrochloride is a nitrogen-containing organic building block . It has a molecular weight of 109.55 . On heating, it undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride .
Synthesis Analysis
This compound hydrochloride is involved in the synthesis of various biologically active molecules. It has been used in the preparation of 5-aminoimidazole-4-carboxylic acid α- and β-ribotides, s-triazines, 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides, and 5-amino-1-(2-pyridyl)imidazole . It is also involved in the synthesis of bredinin via amination of an acyclic precursor and amidine conjugates of the ornithine moiety of an antifungal .Molecular Structure Analysis
The linear formula of this compound is HC(=NH)OC2H5·HCl .Chemical Reactions Analysis
This compound hydrochloride is a reactant involved in various chemical reactions. It is used in intermolecular cyclization and Mo-catalyzed asymmetric ring-closing metathesis for the synthesis of cyclid amides and amines .Physical and Chemical Properties Analysis
This compound hydrochloride is a solid substance . It has a melting point of 75 °C (dec.) (lit.) . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Reactivity Studies
Ethyl formimidate has been primarily utilized in the synthesis of various chemical compounds. For example, it serves as a starting material for the preparation of aryl or benzyl formamidines, which can be synthesized by reacting this compound with aromatic amines at room temperature (Yahyazadeh & Booth, 2001). Additionally, this compound reacts with carbonyl compounds in the presence of triethylamine, leading to the formation of various derivatives including Schiff's base and alkylideneamino derivatives, and eventually to the formation of pyrrolo[4,3-b][1,4]diazepines (Joséalves et al., 2000).
Catalysis and Organic Synthesis
This compound plays a role in catalysis and organic synthesis. It has been used in the formylation of alcohols with ethyl formate, a process facilitated by certain catalysts (Niknam et al., 2009). This showcases its utility in modifying organic molecules, a fundamental aspect of chemical synthesis.
Educational Applications in Chemistry
In educational settings, this compound has been utilized as a case study to teach students about research methods and techniques in chemistry. This approach encourages students to engage in exploratory and practical research, enhancing their understanding of chemical reactions and properties (Li-rong, 2010).
Safety and Hazards
Ethyl formimidate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .
Future Directions
Ethyl formimidate hydrochloride may be used in future research studies due to its role in the synthesis of various biologically active molecules . It may also be used in the preparation of other compounds .
Relevant Papers One of the relevant papers retrieved discusses the synthesis and physicochemical characterization of (6S)-5-formiminotetrahydrofolate . The paper describes the preparation of 5-formiminoltetrahydrofolate by chemical synthesis, involving the treatment of a solution of (6S)-tetrahydrofolate in aqueous base with excess this compound .
Properties
IUPAC Name |
ethyl methanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZYPWDHDAPLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329223 | |
Record name | ethyl formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44234-35-7 | |
Record name | ethyl formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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